3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of electronegative atoms like chlorine, fluorine, and oxygen would create regions of high electron density and could result in the formation of polar bonds. This could affect the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid could undergo reactions typical of this functional group, such as esterification or amide formation. The chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The compound could potentially interact with enzymes or receptors in the body, but this would need to be determined through experimental studies .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and toxicity. Handling of the compound should be done with appropriate safety measures to prevent exposure. As with any chemical, it’s important to refer to its Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
Future research on this compound could involve studying its reactivity and potential applications. If it’s a novel compound, initial studies could focus on its synthesis and characterization. If it’s intended to be a drug, studies could focus on its biological activity and potential therapeutic effects .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO3/c12-4-7-9(11(16)17)10(15-18-7)8-5(13)2-1-3-6(8)14/h1-3H,4H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRPSAIQPOWEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.